molecular formula C11H10N6S2 B2459379 4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine CAS No. 315705-10-3

4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

Cat. No. B2459379
CAS RN: 315705-10-3
M. Wt: 290.36
InChI Key: FHVNBKUGDCJKHS-UHFFFAOYSA-N
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Description

This compound is a small molecule with the chemical formula C15H15N5OS . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure also includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Physical And Chemical Properties Analysis

The average mass of this compound is 313.378 Da and the monoisotopic mass is 313.099730817 Da . The chemical formula is C15H15N5OS .

Scientific Research Applications

Role in Drug Discovery

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .

Antihypertensive Activity

Pyrimidine derivatives are vital in several biological activities, including antihypertensive activity . Overactivation of the Renin-angiotensin system is the main cause of hypertension, and pyrimidine derivatives have shown potential in addressing this issue .

Anticancer Activity

Pyrimidine derivatives have shown significant anticancer activity . For instance, a series of novel 2-Phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 were designed and synthesized, showing antiproliferative effects in human chronic myeloid leukemia K562 cells .

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated antimicrobial activity . For example, a new series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido [3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their antimicrobial activity .

Anti-inflammatory and Antioxidant Activity

Pyrimidine derivatives have shown anti-inflammatory and antioxidant activity . They have been found to inhibit the overactive immune response that leads to inflammation, and they also neutralize harmful free radicals in the body .

Neuroprotective Effect

Based on molecular modeling studies, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized. In particular, one compound exhibited significant inhibitory activity against c-Abl and a potent neuroprotective effect against MPP±induced SH-SY5Y cell death .

Treatment of Leukemia

Imatinib, a polytopic molecule structurally characterized only in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

Inhibition of Collagen Synthesis

Pyrimidine derivatives have been found to inhibit collagen synthesis in various models of fibrosis . This property makes them potential therapeutic agents for diseases characterized by excessive collagen deposition, such as liver fibrosis and keloids .

properties

IUPAC Name

4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNBKUGDCJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

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